Comprehensive Technical Guide: 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one in Modern Drug Discovery
Comprehensive Technical Guide: 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one in Modern Drug Discovery
Executive Summary
The drive to "escape from flatland" in medicinal chemistry has elevated the importance of spirocyclic scaffolds. 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one (CAS: 1914945-67-7) represents a premium 3D building block (1)[1]. By fusing a morpholin-3-one analog and a piperidine ring at a single quaternary spiro carbon, this molecule provides a rigid, highly defined spatial geometry. This guide details its structural analytics, physicochemical profile, and step-by-step protocols for orthogonal functionalization, specifically highlighting its application in synthesizing Renal Outer Medullary Potassium (ROMK) channel inhibitors.
Chemical Identity and Structural Analytics
The spirocycle features a highly defined spatial geometry that disrupts planar stacking.
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SMILES: O=C1NCCOC12CCNCC2[1]
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Fsp3 Character: 0.875 (7 out of 8 carbons are sp3 hybridized).
This exceptionally high Fsp3 fraction significantly improves aqueous solubility and reduces off-target promiscuity (toxicity) compared to traditional flat heteroaromatics. The molecule contains two distinct nitrogen centers: N4 (a lactam amide) and N9 (a basic secondary amine), allowing for highly selective, orthogonal functionalization without the need for complex protecting group dances if the correct sequence is followed.
Physicochemical Profiling
Quantitative data for the unsubstituted scaffold is summarized below to facilitate rapid comparison for drug design:
| Property | Value | Pharmacological Implication |
| Molecular Formula | C8H14N2O2 | Low molecular weight allows for extensive elaboration[1]. |
| Molecular Weight | 170.21 g/mol | High ligand efficiency (LE) starting point[1]. |
| CAS Registry Number | 1914945-67-7 | Standardized identification[1]. |
| Topological Polar Surface Area (TPSA) | ~50.4 Ų | Optimal for membrane permeability; tunable for CNS/peripheral targets. |
| LogP (Predicted) | -0.8 to -0.2 | Highly hydrophilic; counters the lipophilicity of appended aryl groups. |
| Hydrogen Bond Donors (HBD) | 2 (N4-H, N9-H) | Facilitates strong target-protein interactions. |
| Hydrogen Bond Acceptors (HBA) | 4 | Enhances aqueous solubility and solvation. |
Mechanistic Role in Drug Design: ROMK Inhibition
Spirocyclic scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecan-5-one are critical in the development of novel diuretics. Specifically, derivatives functionalized at N4 with a methylsulfonyl-pyridine group and at N9 with an epoxide-derived appendage act as potent inhibitors of the ROMK (Kir1.1) channel (2)[2].
Blockade of ROMK in the thick ascending limb of the loop of Henle prevents potassium recycling, thereby inhibiting the Na+/K+/2Cl- cotransporter (NKCC2). This leads to profound natriuresis and diuresis, offering a therapeutic pathway for hypertension and heart failure without the severe hypokalemia associated with traditional loop diuretics[2].
Logical flow of ROMK (Kir1.1) channel inhibition by spirocyclic derivatives.
Experimental Protocols: Orthogonal Functionalization
To utilize this scaffold, researchers must exploit the electronic differences between N9 (nucleophilic amine) and N4 (non-nucleophilic lactam). The following self-validating protocol details the synthesis of N4-aryl-N9-alkyl derivatives, a standard workflow in generating ROMK inhibitors[2].
Step 1: N9-Selective Boc Protection
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Objective: Mask the highly reactive N9 amine.
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Reagents: Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (Et3N, 2.0 eq), Dichloromethane (DCM), 0°C to rt, 4h.
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Causality: N9 is a basic secondary amine (pKa ~9-10), whereas N4 is a lactam (pKa ~15). The electrophilic Boc anhydride reacts exclusively at N9 under mild basic conditions, preventing unwanted polymerization or competitive N9-arylation in subsequent steps.
Step 2: N4-Arylation via Buchwald-Hartwig Cross-Coupling
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Objective: Install an aryl/heteroaryl group at the lactam nitrogen.
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Reagents: Protected spirocycle (1.0 eq), 2-bromo-5-(methylsulfonyl)pyridine (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 eq), 1,4-Dioxane, 100°C, 12h under N2.
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Causality: The N4 lactam nitrogen lacks sufficient nucleophilicity for standard SNAr reactions. Palladium-catalyzed C-N coupling is mandatory. Xantphos is selected as the ligand because its wide bite angle (111°) specifically favors the reductive elimination of rigid amides, ensuring high yields. Cs2CO3 provides the necessary basicity to deprotonate the lactam without degrading the Boc group.
Step 3: N9-Boc Deprotection
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Objective: Unmask the N9 amine for final elaboration.
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Reagents: Trifluoroacetic acid (TFA, 20% v/v) in DCM, rt, 2h.
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Causality: Acidic cleavage cleanly removes the Boc group, releasing CO2 and isobutylene as volatile byproducts, yielding the N4-arylated spirocycle as a TFA salt.
Step 4: N9-Alkylation (Epoxide Ring Opening)
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Objective: Install the final pharmacophore at N9.
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Reagents: N4-aryl intermediate (free based with DIPEA, 1.0 eq), (R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (1.1 eq), Ethanol, 80°C, 16h[2].
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Causality: The restored nucleophilicity of N9 allows it to attack the less sterically hindered terminal carbon of the epoxide. Heating in a protic solvent (Ethanol) facilitates the ring-opening by stabilizing the developing alkoxide intermediate via hydrogen bonding.
Step-by-step synthetic workflow for orthogonal functionalization of the spiro scaffold.
Analytical Characterization
Successful synthesis and functionalization of the 1-oxa-4,9-diazaspiro[5.5]undecan-5-one scaffold should be validated via NMR and LC-MS.
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13C NMR: The spiro quaternary carbon (C6) is highly diagnostic. Being bonded to an ether oxygen, a carbonyl carbon, and two alkyl chains, it typically resonates downfield at 80–90 ppm .
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LC-MS: The parent scaffold exhibits a distinct [M+H]+ peak at m/z 171.2[1]. Following N4-arylation with the methylsulfonyl-pyridine group, the intermediate mass shifts to 326.4 [M+H]+ (3)[3].
References
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Title: SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE (Patent 3027625) Source: European Patent Office (Merck Sharp & Dohme Corp.) URL: [Link]
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Title: 4-(5-(Methylsulfonyl)pyridin-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-5-one Source: Chemsrc URL: [Link]
Sources
- 1. 1914945-67-7 | 1-oxa-4,9-diazaspiro[5.5]undecan-5-one - AiFChem [aifchem.com]
- 2. SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE - Patent 3027625 [data.epo.org]
- 3. CAS#:1646637-24-2 | 4-(5-(Methylsulfonyl)pyridin-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-5-one | Chemsrc [chemsrc.com]
